molecular formula C13H14N6O B13319916 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B13319916
M. Wt: 270.29 g/mol
InChI Key: YPJSCLVZCUVNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound of significant interest in antimicrobial research, belonging to the class of triazole alcohols. Its core structure is analogous to that of the widely used antifungal drug Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), which acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making compounds of this class valuable tools for studying fungal growth and pathogenesis . As a research-grade compound, it serves as a key intermediate for pharmaceutical developers and medicinal chemists working to design and synthesize novel antifungal agents. Investigations often aim to overcome microbial resistance or improve the pharmacokinetic and safety profiles of existing therapies by modifying the core triazole alcohol structure . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

2-phenyl-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H14N6O/c20-13(6-18-10-14-8-16-18,7-19-11-15-9-17-19)12-4-2-1-3-5-12/h1-5,8-11,20H,6-7H2

InChI Key

YPJSCLVZCUVNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)(CN3C=NC=N3)O

Origin of Product

United States

Preparation Methods

Regiospecific Synthesis via Triazole Derivatives (Patent Method)

Overview:
A notable method described in a patent involves a regiospecific process utilizing 4-amino-1,2,4-triazole derivatives as key intermediates. The process is designed to selectively block undesired alkylation sites, ensuring regioselectivity in the formation of the bis(triazolyl) compound.

Key Steps:

  • Preparation of 4-Amino-1,2,4-triazole:
    The process begins with the synthesis of 4-amino-1,2,4-triazole, which is then selectively alkylated at the amino group to prevent N-alkylation at other positions.
  • Formation of Triazole Derivatives:
    Alkylation of the amino-triazole with suitable electrophiles yields 1,2,4-triazol-1-yl derivatives. This step involves the use of alkyl halides or chlorides under basic conditions to facilitate nucleophilic substitution.

  • Coupling to Propan-2-ol Backbone:
    The triazolyl intermediates are then coupled with a suitable precursor bearing the propan-2-ol moiety, often via nucleophilic substitution or addition reactions, leading to the formation of the target bis(triazolyl) compound.

Reaction Conditions:

  • Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Reflux conditions or room temperature for alkylation steps.
  • Basic catalysts like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Advantages:

  • High regioselectivity due to the blocking of undesired sites.
  • Flexibility in introducing various substituents on the triazole rings.

Limitations:

  • Multi-step process requiring careful control of reaction conditions.
  • Potential for side reactions during alkylation and coupling steps.

Synthesis via Benzotriazole Intermediates (Route 1)

Overview:
This route involves the synthesis of a key benzotriazole intermediate, which is subsequently transformed into the bis(triazolyl) compound through a series of functional group modifications.

Stepwise Procedure:

  • Chloromethylation:
    The hydroxymethyl derivative is treated with thionyl chloride at 0°C to obtain 1-chloromethyl-1H-benzotriazole.

  • Coupling with Indole:
    The chloromethyl benzotriazole reacts with indole in the presence of sodium hydride in DMSO, forming a key intermediate bearing both the indole and benzotriazole moieties.

  • Formation of Ketones and Epoxidation:
    Lithiation of the intermediate followed by addition of esters yields α-benzotriazolyl ketones, which are then epoxidized using the Corey–Chaykovsky method.

  • Ring Opening and Final Coupling:
    The epoxides are opened with 1H-1,2,4-triazole or imidazole, leading to the formation of the bis(triazolyl) structure attached to the phenyl group.

Reaction Conditions:

  • Reactions are performed at low temperatures (0°C to -78°C) to control selectivity.
  • Use of reagents like thionyl chloride, sodium hydride, and trimethylsulfoxonium iodide.
  • Solvents such as dichloromethane, DMSO, and tetrahydrofuran.

Advantages:

  • High regioselectivity and yield.
  • Well-established reaction pathways with detailed characterization.

Limitations:

  • Multi-step synthesis with sensitive reaction conditions.
  • Use of hazardous reagents like thionyl chloride.

Synthesis via Azole Alkylation (Route 2)

Overview:
An alternative approach involves alkylation of azole rings such as 1,2,3-triazole or imidazole with chlorinated phenyl ketones, followed by epoxidation and subsequent coupling with indole derivatives.

Key Steps:

  • Alkylation of Azole Rings:
    Using chlorinated phenyl ketones, azoles are alkylated at specific nitrogen positions, with regioselectivity influenced by reaction conditions such as microwave irradiation or conventional heating.
  • Epoxidation:
    The alkylated azoles are subjected to epoxidation using reagents like trimethylsulfoxonium iodide, forming epoxide intermediates.

  • Ring Opening and Coupling:
    The epoxides are opened with indole derivatives, followed by coupling with triazole or imidazole to form the final bis(triazolyl) compound.

Reaction Conditions:

  • Microwave irradiation enhances regioselectivity.
  • Use of bases such as potassium carbonate.
  • Reflux conditions for ring-opening steps.

Advantages:

  • Shorter route with fewer steps.
  • Potential for regioselective synthesis via microwave activation.

Limitations:

  • Possible formation of regioisomeric mixtures requiring separation.
  • Sensitivity to reaction conditions affecting selectivity.

Data Table: Summary of Preparation Methods

Method Key Intermediates Reagents Conditions Advantages Limitations
Patent Regiospecific Synthesis 4-Amino-1,2,4-triazole derivatives Alkyl halides, bases Reflux, room temp High regioselectivity Multi-step, sensitive
Benzotriazole Route Hydroxymethyl and chloromethyl benzotriazole Formaldehyde, thionyl chloride Low temp (-78°C to 0°C) Well-characterized Hazardous reagents
Azole Alkylation Route Azoles (triazole, imidazole) Chlorinated phenyl ketones Microwave, reflux Shorter, regioselective Mixture of isomers

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole rings can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a triazole derivative with a specific substitution pattern and two triazole rings, giving it unique chemical and biological properties. It has applications in medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

Medicinal Chemistry

  • This compound is used as a scaffold in developing antifungal and anticancer agents.
  • Triazole-containing compounds, including this compound, have demonstrated significant antifungal activity. The Minimum Inhibitory Concentration (MIC) for some related compounds can be as low as 0.000256 μg/mL against Candida albicans, showing their potent antifungal properties.
  • The mechanism of action often involves inhibiting cytochrome P450 enzymes, particularly CYP51, which is essential for ergosterol biosynthesis in fungi. The triazole ring coordinates with the heme iron in these enzymes, disrupting normal fungal cell membrane synthesis.

Materials Science

  • It is used in synthesizing polymers and materials with specific properties.
  • Its ability to form multiple hydrogen bonds and its structural rigidity make it a valuable scaffold in materials science.

Biological Studies

  • It is used in studying enzyme inhibition and protein-ligand interactions.
  • In medicinal chemistry, it acts by inhibiting enzymes or binding to specific receptors, leading to the desired therapeutic effect. The triazole rings can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

This compound is unique because of its specific substitution pattern and the presence of two triazole rings, which give it distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and its structural rigidity make it a valuable scaffold in drug design and materials science.

CompoundMIC (µg/mL)Target Organism
2-Phenyl-1,3-bis(1H-triazol)0.000256C. albicans
Fluconazole0.020C. albicans
Other Triazole DerivativesVariesVarious

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to specific receptors, leading to the desired therapeutic effect. The triazole rings can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phenyl Ring Molecular Formula CAS No. Key Properties/Applications Reference
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol Phenyl (no fluorine) C₁₃H₁₃N₆O Not specified Limited antifungal activity
Fluconazole (2-(2,4-Difluorophenyl)-...) 2,4-Difluorophenyl C₁₃H₁₂F₂N₆O 86386-73-4 Broad-spectrum antifungal agent
Fluconazole Impurity B (2-[2-Fluoro-4-(triazol)phenyl]-...) 2-Fluoro-4-(triazol)phenyl C₁₅H₁₄FN₉O 871550-15-1 Byproduct in fluconazole synthesis
Fluconazole Impurity D (2-(4-Fluorophenyl)-...) 4-Fluorophenyl C₁₃H₁₂FN₆O 81886-51-3 Intermediate or degradation product
Prothioconazole Desthio (2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-...) 2-Chlorophenyl + chlorocyclopropyl C₁₄H₁₅Cl₂N₃O Not specified Agricultural fungicide metabolite

Crystallography and Stability

  • Crystal Structure: Fluorinated derivatives, such as 2-(4-(dimethylamino)-2-fluorophenyl)-..., form stable monohydrates with hydrogen-bonding networks involving water molecules. The dimethylamino group enhances crystal lattice stability . Non-fluorinated analogs like 2-phenyl-...
  • Degradation Pathways :

    • Fluconazole degrades into impurities B and D under thermal or hydrolytic stress. The phenyl analog may produce distinct byproducts, such as triazole-free derivatives, due to the absence of labile fluorine atoms .

Regulatory and Industrial Relevance

  • Fluconazole Impurities: Impurity B (EP) and D (EP) are monitored in pharmaceutical formulations to ensure compliance with limits (typically ≤0.15% w/w). Their presence correlates with synthesis inefficiencies or storage conditions .
  • Synthetic Challenges :

    • Fluorination steps in fluconazole synthesis require precise control to avoid over-halogenation. The phenyl analog simplifies synthesis but may necessitate alternative purification strategies .

Biological Activity

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a compound that has garnered attention for its biological activity, particularly in antifungal applications. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17H16N12O
  • Molecular Weight : 404.39 g/mol
  • CAS Number : 871550-18-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole moieties. The presence of the triazole ring is crucial for its biological activity, particularly its antifungal properties.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antifungal activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.000256μg/mL0.000256\,\mu g/mL against Candida albicans, demonstrating potent antifungal properties .

Table 1 summarizes the antifungal activity of various triazole derivatives:

CompoundMIC (µg/mL)Target Organism
2-Phenyl-1,3-bis(1H-triazol)0.000256C. albicans
Fluconazole0.020C. albicans
Other Triazole DerivativesVariesVarious

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of cytochrome P450 enzymes, specifically CYP51, which is essential for ergosterol biosynthesis in fungi. The triazole ring coordinates with the heme iron in these enzymes, disrupting normal fungal cell membrane synthesis .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and triazole substituents can significantly influence biological activity. For example:

  • Substituting different halogens on the phenyl ring can enhance antifungal potency.
  • The spatial arrangement of substituents affects binding affinity to target enzymes.

Study on Antifungal Efficacy

In a study published in Pharmaceuticals, researchers synthesized various derivatives of triazole and evaluated their antifungal activity against multiple strains of fungi. The most active compound demonstrated a MIC comparable to that of established antifungals like fluconazole .

Selectivity Against Human Enzymes

Another study assessed the selectivity of these compounds against human cytochrome P450 enzymes involved in steroidogenesis. The findings suggested that while the compounds effectively inhibited fungal CYP51, they exhibited lower affinity for human enzymes, indicating a potential for reduced side effects in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. A solvent-free regioselective ring-opening of epoxides with triazoles (e.g., 1,2-propylene oxide and 1H-1,2,4-triazole) under basic conditions is a foundational approach . Optimization includes:
  • Catalyst selection : Use of lipases (e.g., Candida antarctica lipase B) for enantioselective transesterification to improve chiral purity .
  • Temperature control : Reactions performed at 40–60°C to balance reaction rate and byproduct formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance triazole reactivity, while water/DMF mixtures enable solvothermal crystallization .
    Table 1 : Key Reaction Parameters
ParameterOptimal ConditionYield Range
Temperature50°C70–85%
Catalyst (Lipase)10% w/w>90% ee
SolventDMF/H2O (3:1)65–78%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., triazole C-N stretching at 1540–1480 cm⁻¹, hydroxyl O-H at 3400–3200 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and polymorphism. For example, monohydrate forms show distinct hydrogen-bonding networks vs. anhydrous forms .
  • HPLC-MS : Quantifies impurities (e.g., fluconazole analogs, des-phenyl derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR (<sup>1</sup>H/<sup>13</sup>C) : Assigns stereochemistry; coupling constants (e.g., J = 8–10 Hz for vicinal protons) confirm spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what role does stereochemistry play in its biological activity?

  • Methodological Answer :
  • Kinetic Resolution : Lipase-catalyzed transesterification with vinyl acetate separates (S)- and (R)-enantiomers. The (S)-form often exhibits higher antifungal activity due to enhanced binding to fungal CYP450 enzymes .
  • Biological Impact : Enantiomers may differ in toxicity profiles. For example, (R)-isomers of triazole derivatives show 3–5× lower IC50 values against Candida albicans .
    Table 2 : Enantiomer Activity Comparison
EnantiomerIC50 (µM, C. albicans)Binding Affinity (ΔG, kcal/mol)
(S)0.8-9.2
(R)2.5-7.1

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use CLSI M27/M38 guidelines for antifungal susceptibility testing to minimize inter-lab variability .
  • Polymorph Control : Characterize crystal forms (e.g., hydrate vs. anhydrous) via XRD and DSC, as solubility differences (e.g., 2.1 mg/mL vs. 1.4 mg/mL) affect bioavailability .
  • Synergistic Studies : Combine with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate target-specific effects from off-pathway interactions .

Q. How do computational approaches predict binding affinity with fungal targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with CYP51 (lanosterol 14α-demethylase). Key residues (e.g., Phe228, Tyr132) form π-π stacking with the phenyl group .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2.0 Å indicates robust target engagement.
    Table 3 : Predicted Binding Metrics
ParameterValue (vs. Fluconazole)
ΔG (kcal/mol)-10.4 (vs. -9.7)
Hydrogen Bonds3 (vs. 2)
Hydrophobic Contacts8 (vs. 6)

Key Research Gaps and Recommendations

  • Synthetic Challenges : Scalable enantioselective routes remain underdeveloped; explore biocatalytic cascades or asymmetric organocatalysis .
  • Biological Contradictions : Re-evaluate pharmacokinetic profiles in Galleria mellonella models to bridge in vitro-in vivo gaps .
  • Structural Dynamics : Use cryo-EM to resolve CYP51-compound interactions at sub-3 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.